molecular formula C11H7ClN2O3 B13209265 2-Chloro-4-(6-nitropyridin-3-yl)phenol

2-Chloro-4-(6-nitropyridin-3-yl)phenol

Cat. No.: B13209265
M. Wt: 250.64 g/mol
InChI Key: CIOBGLCUJLVQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(6-nitropyridin-3-yl)phenol is a chemical compound with the molecular formula C11H7ClN2O3 and a molecular weight of 250.64 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a phenol group attached to a pyridine ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(6-nitropyridin-3-yl)phenol typically involves a multi-step process. One common method includes the reaction of 4-aminophenol with 2-chloro-3-nitropyridine. This reaction yields 4-(3-nitropyridin-2-ylamino)phenol, which can be further converted into this compound through specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally involves standard organic synthesis techniques, including nucleophilic aromatic substitution and other common organic reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(6-nitropyridin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted phenols and pyridines.

    Reduction Products: Amino derivatives of the original compound.

    Oxidation Products: Quinones and other oxidized phenolic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(6-nitropyridin-3-yl)phenol involves its interaction with specific molecular targets. For example, it has been studied as a potential kinase inhibitor, where it binds to the active site of kinases and inhibits their activity . This inhibition can affect various cellular pathways and processes, making it a valuable compound for studying signal transduction and other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(6-nitropyridin-3-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

2-chloro-4-(6-nitropyridin-3-yl)phenol

InChI

InChI=1S/C11H7ClN2O3/c12-9-5-7(1-3-10(9)15)8-2-4-11(13-6-8)14(16)17/h1-6,15H

InChI Key

CIOBGLCUJLVQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)[N+](=O)[O-])Cl)O

Origin of Product

United States

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